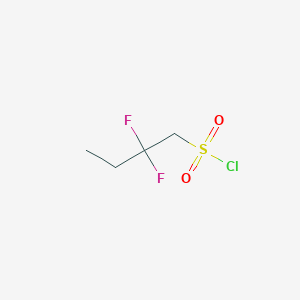

2,2-Difluorobutane-1-sulfonyl chloride

Description

Significance of Organofluorine Compounds as Advanced Building blocks in Chemical Science

Organofluorine compounds, organic molecules containing at least one carbon-fluorine bond, are integral to numerous advanced applications. The fluorine atom, being the most electronegative element, imparts profound changes to a molecule's properties with minimal steric alteration due to its small size, second only to hydrogen. mdpi.com The carbon-fluorine bond is the strongest single bond in organic chemistry, which often enhances the metabolic stability and thermal resistance of the parent molecule. sigmaaldrich.com

In medicinal chemistry, these properties are highly advantageous. The introduction of fluorine can significantly improve a drug candidate's lipophilicity, bioavailability, and binding affinity to its target protein. mdpi.com It is estimated that approximately 30% of all new approved drugs contain one or more fluorine atoms. sigmaaldrich.com This trend is driven by the utility of fluorinated building blocks, which allow for the systematic introduction of fluorine or fluorinated alkyl groups (like difluoromethyl or trifluoromethyl) into potential drug molecules. sigmaaldrich.comtandfonline.comnih.gov The use of these synthons is a dominant strategy in drug discovery. tandfonline.com Beyond pharmaceuticals, organofluorine compounds are critical in agrochemicals, leading to pesticides and herbicides with improved efficacy, and in materials science for creating high-performance polymers like polytetrafluoroethylene (Teflon) with exceptional chemical and thermal stability. sigmaaldrich.com

Role of Sulfonyl Chlorides as Versatile Electrophiles and Synthons in Organic Transformations

Sulfonyl chlorides (R-SO₂Cl) are a class of highly reactive and valuable intermediates in organic synthesis. fiveable.memagtech.com.cn The sulfur atom in the sulfonyl chloride group is highly electrophilic, a consequence of being bonded to two electron-withdrawing oxygen atoms and a chlorine atom. This makes them susceptible to attack by a wide range of nucleophiles. fiveable.me The chloride ion is an excellent leaving group, facilitating these substitution reactions. fiveable.me

This reactivity profile makes sulfonyl chlorides extremely powerful synthons. nih.govnih.gov Their most common application is the reaction with primary or secondary amines to form stable sulfonamides (R-SO₂-NR'R''), a functional group present in a vast number of pharmaceutical drugs, including antibiotics and antihypertensives. fiveable.me Similarly, reaction with alcohols yields sulfonate esters (R-SO₂-OR'), which are themselves excellent leaving groups in subsequent substitution or elimination reactions. Sulfonyl chlorides can also participate in Friedel-Crafts reactions to form sulfones, and in various radical reactions, making them a versatile tool for creating diverse molecular architectures. magtech.com.cnwikipedia.org

Contextualization of 2,2-Difluorobutane-1-sulfonyl Chloride within Contemporary Chemical Research

This compound (CAS No. 1780685-02-0) represents a strategic combination of the advantageous features of both organofluorine compounds and sulfonyl chlorides. sigmaaldrich.combiosynth.comamericanelements.com This molecule serves as a specialized building block designed to introduce the 2,2-difluorobutyl moiety into target structures. The geminal difluoro group (CF₂) at the second position of the butane (B89635) chain is a key structural motif. It can act as a bioisosteric replacement for a carbonyl group (C=O) or a methylene (B1212753) ether (CH₂-O), potentially modulating the conformational preferences and electronic properties of a molecule it is incorporated into. rsc.org

The sulfonyl chloride functional group provides the reactive handle for this incorporation. fiveable.me As a potent electrophile, it can readily react with nucleophilic sites (such as amines or alcohols) on a larger, more complex molecule, thereby forging a stable link and delivering the fluorinated fragment. nih.govnih.gov While specific, in-depth research publications detailing the synthesis and reactivity of this compound itself are not widely available, its value is inferred from the extensive use of similar fluorinated building blocks in drug discovery and development. tandfonline.comnih.gov It is a prime example of a modern synthon, offering a direct and efficient route to install a desirable gem-difluoroalkyl group, which is known to enhance key pharmacokinetic and pharmacodynamic properties in bioactive compounds. researchgate.net

Properties of this compound

The following tables summarize the key identifiers and physicochemical properties of this compound.

Table 1: Chemical Identifiers

| Identifier | Value |

| CAS Number | 1780685-02-0 biosynth.com |

| Molecular Formula | C₄H₇ClF₂O₂S biosynth.com |

| IUPAC Name | This compound americanelements.com |

| SMILES | CCC(CS(=O)(=O)Cl)(F)F biosynth.com |

| InChI Key | OVDYWQHRHYSPNK-UHFFFAOYSA-N americanelements.com |

Table 2: Physical and Chemical Properties

| Property | Value |

| Molecular Weight | 192.61 g/mol biosynth.com |

| Appearance | Liquid americanelements.com |

| Storage Temperature | 4 °C americanelements.com |

Structure

3D Structure

Properties

IUPAC Name |

2,2-difluorobutane-1-sulfonyl chloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H7ClF2O2S/c1-2-4(6,7)3-10(5,8)9/h2-3H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OVDYWQHRHYSPNK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(CS(=O)(=O)Cl)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H7ClF2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

192.61 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1780685-02-0 | |

| Record name | 2,2-difluorobutane-1-sulfonyl chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 2,2 Difluorobutane 1 Sulfonyl Chloride

Direct Halosulfonylation Approaches to Difluorinated Alkanes

Direct halosulfonylation, a reaction that concurrently installs a halogen and a sulfonyl group across a double or triple bond, is a powerful tool for the synthesis of halosulfones. However, the application of this methodology to the synthesis of 2,2-Difluorobutane-1-sulfonyl chloride from a difluorinated alkane precursor is not a well-established or commonly documented synthetic route. The primary challenge lies in the inherent inertness of the C-H bonds in alkanes, which makes their direct functionalization difficult.

While radical-mediated halosulfonylation reactions are known, their selectivity on an alkane substrate that already contains fluorine atoms would be a significant hurdle to overcome. The presence of the electron-withdrawing fluorine atoms at the C2 position of a butane (B89635) chain would deactivate the adjacent C-H bonds, making them less susceptible to radical abstraction. Furthermore, controlling the regioselectivity of the sulfonylation to exclusively occur at the C1 position would be a formidable challenge.

Current research on direct halosulfonylation predominantly focuses on more activated systems like alkenes and alkynes. The development of highly reactive and selective reagents or catalytic systems would be necessary to make direct halosulfonylation a viable approach for the synthesis of this compound from a difluorinated alkane.

Oxidative Chlorosulfonation of Fluorinated Thiol Precursors

A more plausible and well-precedented approach to the synthesis of this compound is through the oxidative chlorosulfonation of a corresponding fluorinated thiol precursor, namely 2,2-difluorobutane-1-thiol. This method involves the synthesis of the thiol followed by its oxidation in the presence of a chlorine source.

The synthesis of the precursor, 2,2-difluorobutane-1-thiol, could be envisioned starting from 2,2-difluorobutanal. This aldehyde could be reduced to 2,2-difluorobutan-1-ol, which can then be converted to a suitable leaving group (e.g., a tosylate or a halide). Subsequent nucleophilic substitution with a sulfur nucleophile, such as sodium hydrosulfide (B80085) or thiourea (B124793) followed by hydrolysis, would yield the desired 2,2-difluorobutane-1-thiol.

Once the fluorinated thiol is obtained, it can be subjected to oxidative chlorination to form the sulfonyl chloride. Several reagents are known to effect this transformation for non-fluorinated thiols, and these could be adapted for the fluorinated analogue.

| Oxidizing Agent/System | Description | Potential Yield |

| N-Chlorosuccinimide (NCS) | A mild and effective reagent for the oxidative chlorination of thiols. | Good to Excellent |

| Hydrogen Peroxide/Thionyl Chloride (H₂O₂/SOCl₂) | A highly reactive system for the direct conversion of thiols to sulfonyl chlorides. | High |

| Sodium Hypochlorite (NaClO₂) | A simple and environmentally friendly option for oxidative chlorosulfonation. | High |

The reaction conditions for these transformations would need to be optimized for the specific substrate, 2,2-difluorobutane-1-thiol, to maximize the yield of this compound while minimizing potential side reactions.

Conversion Strategies from Butanesulfonyl Chloride Analogues

Another potential synthetic strategy involves the modification of a pre-existing butanesulfonyl chloride framework. This approach would necessitate the selective introduction of two fluorine atoms at the C2 position of a butanesulfonyl chloride derivative. The direct α,α-difluorination of an alkyl sulfonyl chloride is a challenging transformation due to the reactivity of the sulfonyl chloride group and the potential for competing reactions.

One possible, albeit multi-step, approach could involve the protection of the sulfonyl chloride moiety, for example, by converting it to a sulfonamide or a sulfonate ester. The protected intermediate could then be subjected to fluorination conditions. Electrophilic fluorinating agents, such as N-fluorobenzenesulfonimide (NFSI) or Selectfluor®, are commonly used for the fluorination of enolates or other carbanionic species.

A hypothetical reaction sequence could be:

Protection: Conversion of 1-butanesulfonyl chloride to a stable derivative, for instance, N-phenyl-1-butanesulfonamide.

Activation and Fluorination: Generation of an α-carbanion at the C2 position followed by quenching with an electrophilic fluorine source. This step would likely need to be repeated to introduce the second fluorine atom.

Deprotection: Removal of the protecting group to regenerate the sulfonyl chloride.

The feasibility of this approach would be highly dependent on the stability of the intermediates and the selectivity of the fluorination step.

Chemoenzymatic and Biocatalytic Pathways Towards Fluorinated Sulfonyl Structures

The use of enzymes in organic synthesis offers the potential for highly selective and environmentally benign transformations. While the direct chemoenzymatic synthesis of this compound has not been reported, the principles of biocatalysis could be applied to develop such a pathway.

Enzymes known as fluorinases are capable of catalyzing the formation of C-F bonds. Although their natural substrates are specific, protein engineering efforts are underway to expand their substrate scope. An engineered fluorinase could potentially be used to introduce fluorine atoms into a suitable precursor.

More relevant to the sulfonyl chloride moiety, oxidoreductases such as chloroperoxidases could be explored. While these enzymes typically catalyze chlorination reactions, their active sites could potentially be engineered to accept a difluorinated substrate and catalyze its conversion to a sulfonyl chloride. Recent research has shown that a chlorinase can be engineered to exhibit fluorinase activity, highlighting the potential for enzyme modification to achieve novel reactivity. nih.gov

A hypothetical chemoenzymatic route could involve:

Enzymatic Fluorination: A genetically engineered fluorinase could be used to difluorinate a butyryl precursor.

Enzymatic Sulfoxidation and Chlorination: An engineered oxidase or a cascade of enzymes could then convert the terminal methyl group of the difluorinated butane derivative into a sulfonyl chloride.

This approach remains speculative but represents a frontier in the synthesis of complex fluorinated molecules.

Development of Novel Reagents for Selective Difluorination and Sulfonylation

The synthesis of this compound is intrinsically linked to the availability of effective and selective reagents for both difluorination and sulfonylation. The field of fluorine chemistry has seen a surge in the development of new fluorinating agents.

| Reagent Class | Examples | Application |

| Electrophilic Fluorinating Reagents | N-Fluorobenzenesulfonimide (NFSI), Selectfluor® | Introduction of F⁺ to nucleophilic carbon centers. wikipedia.org |

| Nucleophilic Fluorinating Reagents | Tetrabutylammonium fluoride (B91410) (TBAF), Potassium fluoride (KF) | Introduction of F⁻, often in displacement reactions. |

For the sulfonylation step, a variety of reagents exist for the conversion of different functional groups into sulfonyl chlorides. The development of novel sulfonating agents that are more tolerant of functional groups and offer greater selectivity is an ongoing area of research. For instance, N-sulfonyl imidazoliums have been reported as versatile sulfonating reagents. nih.gov

The future development of synthetic routes to this compound will likely rely on the application of these novel reagents to specifically designed precursors, potentially enabling more efficient and selective syntheses.

Reaction Chemistry and Transformational Capabilities of 2,2 Difluorobutane 1 Sulfonyl Chloride

Nucleophilic Substitution Reactions at the Sulfonyl Center

The sulfur atom in 2,2-difluorobutane-1-sulfonyl chloride is highly electron-deficient due to the presence of two oxygen atoms and a chlorine atom. This makes it a prime target for attack by various nucleophiles, leading to the displacement of the chloride ion, which is an excellent leaving group. These reactions are fundamental to synthesizing a wide array of fluorinated sulfur-containing compounds.

The reaction of sulfonyl chlorides with primary or secondary amines is a well-established and reliable method for the synthesis of sulfonamides. nih.gov this compound reacts with amines in the presence of a non-nucleophilic base, such as pyridine (B92270) or triethylamine. The base neutralizes the hydrochloric acid (HCl) byproduct formed during the reaction, driving it to completion. This transformation is crucial for introducing the 2,2-difluorobutanesulfonyl moiety into molecules, a common strategy in the development of bioactive compounds. theballlab.com

Table 1: Representative Synthesis of Fluorinated Sulfonamides This table illustrates the general reaction. Yields are representative for analogous reactions.

| Reactant 1 | Nucleophile | Base | Product | Representative Yield |

|---|---|---|---|---|

| This compound | Primary Amine (R-NH₂) | Pyridine | N-Alkyl-2,2-difluorobutane-1-sulfonamide | Good to Excellent |

| This compound | Secondary Amine (R₂NH) | Triethylamine | N,N-Dialkyl-2,2-difluorobutane-1-sulfonamide | Good to Excellent |

| This compound | Aniline (Ph-NH₂) | Pyridine | N-Phenyl-2,2-difluorobutane-1-sulfonamide | Good to Excellent |

Similarly, this compound can react with alcohols or phenols to yield fluorinated sulfonate esters. youtube.com This reaction, often carried out in the presence of a base like pyridine, converts a poorly leaving hydroxyl group into a sulfonate, which is an excellent leaving group in subsequent nucleophilic substitution or elimination reactions. youtube.com This two-step process is a cornerstone of synthetic organic chemistry for activating alcohols. youtube.com

Table 2: Representative Synthesis of Fluorinated Sulfonate Esters This table illustrates the general reaction. Yields are representative for analogous reactions.

| Reactant 1 | Nucleophile | Base | Product |

|---|---|---|---|

| This compound | Alcohol (R-OH) | Pyridine | Alkyl 2,2-difluorobutane-1-sulfonate |

| This compound | Phenol (B47542) (Ph-OH) | Pyridine | Phenyl 2,2-difluorobutane-1-sulfonate |

Fluorinated sulfones can be synthesized from sulfonyl chlorides under conditions similar to the Friedel-Crafts reaction. wikipedia.org The reaction of this compound with an electron-rich aromatic compound, such as benzene (B151609) or toluene, in the presence of a strong Lewis acid catalyst like aluminum chloride (AlCl₃), leads to the formation of an aryl alkyl sulfone. wikipedia.org This electrophilic aromatic substitution reaction attaches the 2,2-difluorobutanesulfonyl group directly to the aromatic ring.

Table 3: General Reaction for Fluorinated Sulfone Synthesis

| Reactant 1 | Aromatic Substrate | Catalyst | Product Type |

|---|---|---|---|

| This compound | Benzene | AlCl₃ | Aryl alkyl sulfone |

| This compound | Toluene | AlCl₃ | Aryl alkyl sulfone |

The conversion of sulfonyl chlorides to sulfonyl fluorides is a synthetically valuable transformation, as sulfonyl fluorides often exhibit greater stability and unique reactivity. theballlab.comnih.gov This halogen exchange (halex) reaction is typically achieved by treating the sulfonyl chloride with a fluoride (B91410) salt. organic-chemistry.orgnih.gov Reagents such as potassium fluoride (KF) or potassium bifluoride (KHF₂) are commonly employed, often in an aqueous or biphasic solvent system. nih.govorganic-chemistry.org The resulting 2,2-difluorobutane-1-sulfonyl fluoride is a key building block, particularly for reactions in the field of Sulfur(VI) Fluoride Exchange (SuFEx) click chemistry. nih.gov

Table 4: Common Reagents for Chloride-Fluoride Exchange

| Reagent | Typical Conditions |

|---|---|

| Potassium Fluoride (KF) | Water/acetone mixture, 2-4 hours organic-chemistry.orgnih.gov |

| Potassium Bifluoride (KHF₂) | Saturated aqueous solution nih.gov |

| Cesium Fluoride (CsF) | Acetonitrile, elevated temperature |

Radical Reactions Initiated by this compound

Beyond its role as an electrophile in ionic reactions, the sulfonyl chloride group can also serve as a precursor to sulfonyl radicals through homolytic cleavage of the sulfur-chlorine bond.

The generation of sulfonyl radicals from sulfonyl chlorides can be initiated using various methods, with visible-light photoredox catalysis being a particularly mild and efficient modern approach. rsc.orgcam.ac.uk In a typical photoredox cycle, a photocatalyst, upon excitation by light, can induce a single-electron transfer to the sulfonyl chloride, leading to the cleavage of the S-Cl bond and the formation of a 2,2-difluorobutanesulfonyl radical.

Once generated, this highly reactive radical intermediate can participate in a variety of transformations. A primary application is its addition to unsaturated carbon-carbon bonds, such as those in alkenes and alkynes. nih.govresearchgate.net This radical addition is a powerful method for forming carbon-sulfur bonds and allows for the difunctionalization of alkenes, where the sulfonyl group and another functionality are added across the double bond. nih.gov This pathway opens access to complex fluorinated sulfonyl-containing molecules that are otherwise difficult to synthesize. nih.govd-nb.info

Functionalization of Unsaturated Systems (e.g., Alkenes, Alkynes)

The reaction of sulfonyl chlorides with unsaturated systems like alkenes and alkynes represents a significant strategy for the introduction of fluorinated alkylsulfonyl groups into organic molecules. These reactions often proceed through radical pathways, leading to the formation of highly functionalized products.

A notable application in this area is the radical 1,2-difunctionalization of unactivated alkenes. This process allows for the direct synthesis of β-alkynyl-fluorosulfonylalkanes. nih.gov For instance, the reaction can install not only an alkyne moiety but also an aliphatic sulfonyl fluoride group, which is amenable to further diversification through SuFEx (Sulfur(VI) Fluoride Exchange) click chemistry. nih.gov The versatility of this method is demonstrated by its tolerance of various functional groups, including cyano, chloro, and diethyl phosphonate (B1237965) groups on the alkene. nih.gov Furthermore, the reaction is effective for both monosubstituted and internal alkenes, and can be used to create quaternary carbon centers. nih.gov

The general mechanism involves the generation of a sulfonyl radical, which then adds to the alkene. This is followed by the introduction of a second functional group, such as an alkynyl group, resulting in the difunctionalized product. nih.gov

While specific examples detailing the reaction of this compound with alkenes and alkynes are not prevalent in the provided search results, the reactivity of sulfonyl chlorides in general provides a strong basis for its potential in such transformations. For example, photoredox-catalyzed chlorosulfonylation of alkynes using sulfonyl chlorides serves as both the sulfonyl radical and chlorine source, yielding (E)-selective β-chlorovinyl sulfones. mdpi.com This suggests that this compound could similarly be employed to introduce the 2,2-difluorobutylsulfonyl group across double and triple bonds.

The resulting products from these reactions, such as β-halo vinylsulfones and β-ketosulfones, are valuable synthetic intermediates. mdpi.com The functionalization of alkenes and alkynes with sulfonyl chlorides is a powerful tool for creating complex molecules with potential applications in medicinal chemistry and materials science.

| Alkene Substrate | Sulfonyl Reagent | Reaction Type | Product Type | Key Features |

|---|---|---|---|---|

| Unactivated Alkenes | Alkynyl Sulfonyl Fluorides | Radical 1,2-difunctionalization | β-alkynyl-fluorosulfonylalkanes | High atom economy, broad functional group tolerance, synthesis of quaternary centers. nih.gov |

| Monosubstituted Alkenes (e.g., with cyano, chloro, phosphonate groups) | Alkynyl Sulfonyl Fluorides | Radical 1,2-difunctionalization | Functionalized β-alkynyl-fluorosulfonylalkanes | Good tolerance for various functional groups. nih.gov |

| Internal Alkenes (e.g., cyclohexene) | Alkynyl Sulfonyl Fluorides | Radical 1,2-difunctionalization | Secondary alkyl sulfonyl fluorides | Demonstrates applicability to more substituted alkenes. nih.gov |

| Arylalkynes | Sulfonyl Chlorides | Photoredox-catalyzed chlorosulfonylation | (E)-selective β-chlorovinyl sulfones | Sulfonyl chloride acts as both sulfonyl radical and chlorine source. mdpi.com |

Cross-Coupling Reactions Involving the Sulfonyl Chloride Moiety

Cross-coupling reactions are a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity. The sulfonyl chloride group can participate in such reactions, typically through a desulfinylative pathway where the SO2Cl group is extruded.

Iron-catalyzed cross-coupling reactions have been shown to be effective for coupling sulfonyl chlorides with Grignard reagents. core.ac.uk This methodology is significant as it utilizes an inexpensive and environmentally benign metal catalyst. Both alkane- and alkenesulfonyl chlorides can undergo smooth desulfinylative C-C cross-coupling with a variety of Grignard reagents. core.ac.uk This suggests that this compound would be a viable substrate for such transformations, allowing for the introduction of the 2,2-difluorobutyl group onto various organic scaffolds.

The reaction conditions for these iron-catalyzed couplings are crucial. The choice of solvent and the presence of additives can significantly impact the yield of the cross-coupled product. For instance, a mixture of THF and N-methylpyrrolidone (NMP) as the solvent at 80°C has been found to be optimal in some cases. core.ac.uk

Beyond iron catalysis, other transition metals like palladium and nickel are commonly used in cross-coupling reactions. However, in the context of desulfinylative cross-coupling with Grignard reagents, palladium- or nickel-based catalysts have been reported to primarily lead to homocoupling products of the Grignard reagent. core.ac.uk

A hypothetical mechanism for the iron-catalyzed desulfinylative cross-coupling involves the formation of an iron complex that facilitates the coupling of the organic moieties from the sulfonyl chloride and the Grignard reagent, with the subsequent extrusion of sulfur dioxide.

The ability of alkyl sulfinates to participate in sulfurane-mediated C(sp³)–C(sp²) cross-coupling provides another potential avenue for the reactivity of derivatives of this compound. nih.gov This approach allows for the programmable and stereospecific installation of alkyl groups. nih.gov

| Sulfonyl Chloride Type | Coupling Partner | Catalyst | Reaction Type | Product | Key Features |

|---|---|---|---|---|---|

| Alkane- and Alkenesulfonyl chlorides | Grignard reagents | Iron complexes (e.g., [Fe(acac)3]) | Desulfinylative C-C cross-coupling | Coupled organic products | Inexpensive and environmentally friendly catalyst. core.ac.uk |

| Arenesulfonyl chlorides | Grignard reagents | Pd- or Ni-based catalysts | Desulfinylative C-C cross-coupling | Aryl-aryl homocoupling products | Homocoupling of the Grignard reagent is a competitive side reaction. core.ac.uk |

Rearrangement and Cycloaddition Reactions (e.g., for novel fluorinated ring systems)

The reaction of sulfonyl chlorides and their derivatives can lead to the formation of novel fluorinated ring systems through rearrangement and cycloaddition reactions. These reactions are of significant interest for the synthesis of heterocyclic compounds, which are prevalent in pharmaceuticals and agrochemicals.

One relevant example is the reaction of ethyl 2-chloro-3-((2,2,3,3-tetrafluoropropyl)sulfonyl)propanoate with aromatic amines, which affords ethyl N-aryl-5-(difluoromethyl)-3,4-dihydro-2H-1,4-thiazine-3-carboxylate-1,1-dioxides. researchgate.net This transformation involves an initial substitution of the chlorine atom by the amine, followed by an intramolecular cyclization to form the thiazine (B8601807) ring system. Although this example does not directly involve this compound, it demonstrates a plausible pathway for the construction of fluorinated heterocycles starting from a related sulfonyl chloride. The initial sulfonyl chloride is first reacted with ethyl acrylate (B77674) to generate the propanoate intermediate.

The formation of such heterocyclic systems is highly dependent on the nature of the reactants and the reaction conditions. For instance, the reaction of the same sulfonylated propanoate with ammonia (B1221849) and aliphatic primary amines results in the formation of acyclic enamines instead of the cyclized product. researchgate.net This highlights the subtle electronic and steric factors that can govern the reaction outcome.

While direct examples of rearrangement and cycloaddition reactions of this compound are not available in the provided search results, the chemistry of similar fluorinated sulfonyl compounds provides a strong indication of its potential in this area. The development of such reactions would open up new avenues for the synthesis of novel fluorinated ring systems incorporating the 2,2-difluorobutylsulfonyl moiety.

| Starting Material | Reagent | Reaction Type | Product | Key Observation |

|---|---|---|---|---|

| Ethyl 2-chloro-3-((2,2,3,3-tetrafluoropropyl)sulfonyl)propanoate | Aromatic amines | Intramolecular cyclization | Ethyl N-aryl-5-(difluoromethyl)-3,4-dihydro-2H-1,4-thiazine-3-carboxylate-1,1-dioxides | Formation of a fluorinated heterocyclic ring system. researchgate.net |

| Ethyl 2-chloro-3-((2,2,3,3-tetrafluoropropyl)sulfonyl)propanoate | Ammonia and aliphatic primary amines | Substitution | Acyclic enamines | The nature of the amine dictates whether cyclization occurs. researchgate.net |

Mechanistic Investigations of 2,2 Difluorobutane 1 Sulfonyl Chloride Transformations

Elucidation of Reaction Pathways (Ionic vs. Radical Intermediates)

No specific studies on the reaction pathways of 2,2-Difluorobutane-1-sulfonyl chloride were found. Research would be needed to determine whether its transformations proceed through ionic or radical intermediates under various conditions.

Role of Catalysts and Reagents in Selectivity and Efficiency

Information regarding the influence of specific catalysts and reagents on the selectivity and efficiency of reactions involving this compound is not available.

Transition State Analysis and Energy Profiles for Key Transformations

Computational studies detailing the transition state analysis and energy profiles for key transformations of this compound have not been published.

Stereochemical and Regiochemical Control in 2,2 Difluorobutane 1 Sulfonyl Chloride Reactions

Diastereoselective and Enantioselective Transformations

While specific studies detailing diastereoselective and enantioselective reactions employing 2,2-difluorobutane-1-sulfonyl chloride as a reagent are not extensively documented in the literature, the principles of asymmetric synthesis can be applied to predict and achieve stereocontrol. The development of stereoselective methods for the synthesis of structurally related chiral fluorinated sulfonyl compounds provides a foundation for understanding how stereocontrol might be achieved in reactions involving this compound.

For instance, enantioselective catalytic methods have been successfully developed for the synthesis of chiral aliphatic sulfonyl fluorides. A notable example is the rhodium-catalyzed enantioselective synthesis of aliphatic sulfonyl fluorides, which has been shown to produce products with high enantiomeric excess (ee). researchgate.net Such strategies often rely on the use of chiral ligands to create a chiral environment around the reactive center, thereby favoring the formation of one enantiomer over the other.

In the context of reactions where this compound acts as an electrophile, diastereoselectivity can be induced by a chiral substrate. The inherent stereochemistry of the reacting partner can dictate the facial selectivity of the attack on the sulfonyl chloride. Furthermore, the use of chiral auxiliaries covalently attached to the nucleophile can also effectively control the stereochemical outcome, with the auxiliary being removed in a subsequent step.

The stereoselective introduction of a difluoro(aminosulfonyl)methyl group has been achieved using chiral reagents, highlighting the feasibility of controlling stereocenters adjacent to a gem-difluoro-substituted sulfonyl moiety. chinesechemsoc.org These methods underscore the potential for developing highly stereoselective transformations involving this compound.

Table 1: Examples of Enantioselective Synthesis of Fluorinated Sulfonyl Compounds

| Catalyst/Reagent | Substrate Type | Product Type | Enantiomeric Excess (ee) |

|---|---|---|---|

| Rhodium-complex | Alkenes | Chiral Aliphatic Sulfonyl Fluorides | up to 99.8% |

This table presents examples of stereoselective methods for the synthesis of chiral fluorinated sulfonyl compounds, illustrating the potential for achieving high stereocontrol in this class of molecules.

Regioselectivity in Carbon-Sulfur Bond Formation

The formation of a carbon-sulfur bond via the reaction of this compound with a nucleophile is a fundamental transformation. The regioselectivity of this process, particularly with ambident nucleophiles or in intramolecular reactions, is significantly influenced by the electronic nature of the sulfonyl chloride and the reaction conditions.

The sulfonyl group is a powerful electron-withdrawing group, rendering the sulfur atom highly electrophilic. In reactions with nucleophiles that possess multiple reactive sites, the site of attack will be governed by a combination of factors including hard and soft acid-base (HSAB) theory, steric hindrance, and kinetic versus thermodynamic control.

The gem-difluoro group at the α-position further enhances the electrophilicity of the sulfur atom through inductive electron withdrawal. This heightened electrophilicity generally favors attack at the sulfur center. In reactions such as the sulfonylation of aromatic compounds (a Friedel-Crafts-type reaction), the regioselectivity is primarily dictated by the directing effects of the substituents on the aromatic ring.

In intramolecular cyclization reactions, the regioselectivity is governed by Baldwin's rules, which are influenced by the chain length and the hybridization of the atoms involved. The steric bulk of the 2,2-difluorobutyl group can also play a role in directing the cyclization to form the sterically less hindered product.

Influence of the 2,2-Difluorinated Moiety on Reaction Selectivity

The gem-difluorinated moiety in this compound is the primary determinant of its unique reactivity and selectivity compared to its non-fluorinated counterparts. The influence of this group is multifaceted, arising from both electronic and steric effects.

Electronic Effects: The two fluorine atoms exert a strong electron-withdrawing inductive effect (-I effect). This has several consequences:

Increased Electrophilicity: The electron density at the sulfur atom is significantly reduced, making the sulfonyl chloride a more potent electrophile. This can lead to faster reaction rates and the ability to react with weaker nucleophiles.

Stabilization of Adjacent Anionic Intermediates: While the inductive effect is destabilizing for adjacent carbocations, it can stabilize anionic character on the α-carbon through hyperconjugation and inductive effects. This can influence the regioselectivity in certain base-mediated reactions.

Conformational Preferences: The presence of the gem-difluoro group can alter the conformational preferences of the molecule. rsc.org This can, in turn, influence the approach of a nucleophile and impact the stereochemical outcome of a reaction. The gauche effect, often observed in 1,2-difluoroalkanes, may also play a role in dictating the preferred rotamers of the 2,2-difluorobutyl chain, thereby influencing selectivity.

Steric Effects: While fluorine is relatively small (van der Waals radius of 1.47 Å, compared to hydrogen's 1.20 Å), the replacement of two hydrogen atoms with fluorine atoms at the same carbon does increase the local steric bulk. This can influence the regioselectivity of reactions by sterically shielding one reaction site over another. In diastereoselective reactions involving chiral substrates, the steric hindrance of the 2,2-difluorobutyl group can enhance the facial discrimination of the incoming nucleophile.

The interplay of these electronic and steric factors is critical in controlling the outcome of reactions involving this compound. A thorough understanding of these effects is essential for the strategic design of synthetic routes that utilize this versatile fluorinated building block to achieve specific stereochemical and regiochemical outcomes.

Applications of 2,2 Difluorobutane 1 Sulfonyl Chloride in Advanced Organic Synthesis

As a Building Block for Complex Fluorinated Organic Scaffolds

The primary utility of 2,2-Difluorobutane-1-sulfonyl chloride in this context lies in the high reactivity of the sulfonyl chloride moiety. wikipedia.org This functional group readily reacts with a wide range of nucleophiles, making it an excellent electrophilic partner for constructing larger, more complex molecular architectures. wikipedia.orgrhhz.net The introduction of the 2,2-difluorobutyl group into these scaffolds is of significant interest as fluorinated motifs are crucial in medicinal chemistry and materials science. researchgate.nete-bookshelf.denih.gov

Key reactions involving the sulfonyl chloride group include:

Sulfonamide Formation: Its reaction with primary and secondary amines is one of the most fundamental transformations, yielding sulfonamides. wikipedia.org This linkage is a common feature in many biologically active compounds. The reaction proceeds readily, often under mild conditions, providing a direct method to incorporate the 2,2-difluorobutyl moiety into amine-containing molecules.

Sulfonate Ester Synthesis: With alcohols and phenols, this compound forms sulfonate esters. wikipedia.orgrhhz.net These esters can be stable final products or act as intermediates themselves, for example, serving as leaving groups in subsequent nucleophilic substitution reactions.

Friedel-Crafts Reactions: In the presence of a Lewis acid catalyst, the sulfonyl chloride can react with electron-rich aromatic compounds to form sulfones, creating a stable carbon-sulfur bond and linking the fluorinated alkyl chain to an aryl system. wikipedia.org

Reductive Coupling: Palladium-catalyzed reductive coupling reactions can convert sulfonyl chlorides into thioethers, offering a pathway to sulfur-linked scaffolds with the extrusion of sulfur dioxide. researchgate.net

The strategic incorporation of the 2,2-difluorobutyl group through these reactions allows chemists to systematically modify the properties of lead compounds, enhancing their stability, lipophilicity, and biological activity. sigmaaldrich.com

Table 1: Key Transformations of this compound for Scaffold Synthesis

| Nucleophile/Reagent | Resulting Functional Group | Product Class | Significance |

|---|---|---|---|

| Primary/Secondary Amine (R₂NH) | -SO₂NR₂ | Sulfonamide | Common in bioactive molecules |

| Alcohol/Phenol (B47542) (R'OH) | -SO₂OR' | Sulfonate Ester | Stable products or reactive intermediates |

| Arene (ArH) + Lewis Acid | -SO₂Ar | Aryl Sulfone | Stable C-S linkage to aromatic systems |

Synthesis of Fluorinated Materials Precursors

The unique properties imparted by fluorine atoms, such as high thermal stability, chemical resistance, and specific electronic characteristics, make fluorinated compounds highly desirable for advanced materials. sigmaaldrich.com this compound can serve as a precursor for synthesizing monomers and polymers with tailored properties.

The compound can be used to introduce the 2,2-difluorobutylsulfonyl group into polymerizable molecules. For instance, by reacting it with a molecule containing both a hydroxyl group and a polymerizable moiety (like a vinyl or acryloyl group), a fluorinated monomer can be created. This monomer can then be polymerized to yield a fluorinated polymer. The presence of the difluoroalkyl group in the polymer side chain can significantly alter the material's surface properties, such as hydrophobicity and oleophobicity, as well as its thermal and chemical stability. sigmaaldrich.com

Furthermore, sulfonyl-containing compounds are relevant in the development of specialty polymers. The sulfonyl group is a key component in materials like polysulfones, known for their high-temperature resistance and mechanical strength. By creating monomers that incorporate the 2,2-difluorobutylsulfonyl structure, novel polymers with enhanced solubility in specific organic solvents or modified thermal profiles could be developed.

Applications in Agrochemical Chemical Synthesis

Fluorine is a critical element in modern agrochemicals, with a significant percentage of licensed herbicides and pesticides containing one or more fluorine atoms. sigmaaldrich.com The inclusion of fluorine can enhance the efficacy, metabolic stability, and transport properties of the active ingredient. e-bookshelf.denih.gov

This compound serves as a building block for introducing the fluorinated 2,2-difluorobutyl moiety into potential agrochemical candidates. The primary route for this is through the synthesis of sulfonamides, a chemical class that is prevalent in herbicides. nih.gov For example, reaction of the sulfonyl chloride with various substituted anilines or heterocyclic amines can generate a library of sulfonamide derivatives for screening as potential herbicides. One notable herbicide, Penoxsulam, is a triazolopyrimidine sulfonamide, highlighting the importance of this functional group in the field. patsnap.com The 2,2-difluorobutyl part of the molecule can modulate the compound's lipophilicity, which is crucial for its ability to penetrate plant cuticles and reach its biological target. nih.gov

Table 2: Potential Agrochemical Scaffolds from this compound

| Reactant Type | Resulting Scaffold | Potential Application | Rationale |

|---|---|---|---|

| Substituted Anilines | N-Aryl-2,2-difluorobutanesulfonamide | Herbicide | Sulfonamides are a known class of herbicides. nih.gov |

| Amino-heterocycles | N-Heterocyclyl-2,2-difluorobutanesulfonamide | Herbicide, Fungicide | Many agrochemicals are based on heterocyclic cores. e-bookshelf.de |

Development of Specialized Chemical Reagents and Linkers

The sulfonyl chloride functional group is a direct precursor to the corresponding sulfonyl fluoride (B91410). rhhz.netorganic-chemistry.orgnih.gov This transformation is typically achieved through a simple halide exchange reaction using a fluoride source like potassium fluoride (KF). rhhz.netnih.gov The resulting 2,2-difluorobutane-1-sulfonyl fluoride is significantly more stable towards hydrolysis than the chloride precursor, yet it retains excellent reactivity towards nucleophiles under specific conditions. rhhz.net

This unique stability-reactivity profile makes sulfonyl fluorides ideal connectors in "click chemistry," specifically the Sulfur(VI) Fluoride Exchange (SuFEx) reaction. rhhz.netresearchgate.net SuFEx has emerged as a powerful tool for reliably linking molecules in various applications, from drug discovery to materials science. researchgate.net By converting this compound into its sulfonyl fluoride analog, it becomes a SuFEx-able linker. This allows the 2,2-difluorobutyl group to be efficiently and selectively clicked onto other molecules containing a suitable nucleophilic handle (e.g., a silylated phenol or amine), forming robust sulfonate or sulfonamide linkages. researchgate.net

This application positions this compound as a valuable starting material for creating specialized, fluorinated reagents and linkers for bioconjugation, polymer synthesis, and the construction of complex molecular probes. rhhz.netresearchgate.net

Computational and Theoretical Investigations of 2,2 Difluorobutane 1 Sulfonyl Chloride

Electronic Structure and Reactivity Predictions

Theoretical calculations, such as Density Functional Theory (DFT), are used to model these properties. The geminal fluorine atoms on the C2 carbon exert a powerful inductive electron-withdrawing effect along the butane (B89635) chain. This effect, combined with the strong electron-withdrawing nature of the sulfonyl chloride group, renders the sulfur atom highly electrophilic. The Lowest Unoccupied Molecular Orbital (LUMO) is expected to be centered on the sulfur atom, specifically on the σ* antibonding orbital of the S-Cl bond, making it the primary site for nucleophilic attack.

The stability and reactivity of sulfonyl halides are known to decrease in the order of fluorides > chlorides > bromides > iodides. wikipedia.org While sulfonyl fluorides are noted for their high thermal and chemical robustness due to the strong S-F bond, sulfonyl chlorides are more reactive electrophiles. nih.gov The S-Cl bond in sulfonyl chlorides is considerably longer and weaker than an S-F bond, making the chloride a better leaving group. nih.gov This balance of stability and reactivity makes sulfonyl chlorides like 2,2-Difluorobutane-1-sulfonyl chloride valuable reagents in organic synthesis. wikipedia.org

Computational models can predict key electronic descriptors that quantify this reactivity.

| Calculated Property | Predicted Value/Characteristic | Implication for Reactivity |

|---|---|---|

| Partial Atomic Charge on Sulfur (δ) | Highly Positive | High electrophilicity, susceptible to nucleophilic attack. |

| LUMO Energy | Low | Favors rapid reaction with nucleophiles. |

| S-Cl Bond Length | ~2.05 Å | Relatively long and weak, facilitating cleavage. wikipedia.org |

| Dipole Moment | High | Influences solubility and interactions with polar solvents and reagents. |

This table presents predicted values based on theoretical calculations and data from analogous sulfonyl chloride compounds.

Conformational Analysis of the Difluorobutane Chain

The conformational landscape of the difluorobutane chain in this compound is complex, governed by a delicate balance of steric hindrance, electrostatic interactions, and stereoelectronic effects like hyperconjugation. While specific studies on the 2,2-difluoro isomer are limited, extensive computational analysis of vicinal (2,3-) and 1,3-difluorinated alkanes provides a strong basis for prediction. researchgate.netacs.orgnih.gov

For alkanes, there is typically a preference for an anti-periplanar (staggered) conformation to minimize steric repulsion. southampton.ac.uk However, fluorine substitution introduces profound changes. In 1,2-difluoroethane, for instance, a gauche orientation of the C-F bonds is favored over the anti conformation, a phenomenon attributed to stabilizing hyperconjugative interactions (e.g., σC-H → σ*C-F). nih.govsouthampton.ac.uk

In the case of this compound, the key rotational bond is C2-C3. The analysis involves considering the relative positions of the methyl group (C4) and the -CH₂SO₂Cl group (C1) around this bond. The presence of two fluorine atoms on C2 creates significant steric and electrostatic repulsion, which will strongly influence the rotational energy barrier and the stability of different conformers. It is predicted that conformers that minimize the steric clash between the bulky sulfonyl chloride group, the methyl group, and the fluorine atoms will be energetically favored.

A comprehensive conformational analysis using computational methods would reveal the relative free energies of the possible staggered rotamers. nih.gov

| Conformer (Newman Projection along C2-C3) | Key Dihedral Angle (C1-C2-C3-C4) | Predicted Relative Stability | Justification |

|---|---|---|---|

| Anti | ~180° | High | Minimizes steric repulsion between the large -CH₂SO₂Cl and -CH₃ groups. |

| Gauche (+) | ~+60° | Lower | Increased steric interaction between the terminal groups. |

| Gauche (-) | ~-60° | Lower | Increased steric interaction between the terminal groups. |

This table outlines the predicted conformational preferences for rotation around the C2-C3 bond, based on general principles of steric hindrance in substituted butanes. southampton.ac.uk

Modeling Reaction Pathways and Transition States

Computational chemistry is instrumental in elucidating the detailed mechanisms of chemical reactions, including the identification of intermediates and the characterization of transition states. For the reactions of this compound with nucleophiles, the pathway is anticipated to be a bimolecular nucleophilic substitution (SN2) at the sulfur center. nih.govnih.gov

DFT calculations can model the entire reaction coordinate for the attack of a nucleophile (e.g., an amine or an alcohol) on the sulfonyl chloride. This modeling predicts a single, concerted transition state rather than a stable intermediate. nih.govcdnsciencepub.com The transition state is characterized by a trigonal bipyramidal geometry around the sulfur atom. cdnsciencepub.com In this arrangement, the incoming nucleophile and the leaving chloride ion occupy the axial positions, while the two oxygen atoms and the carbon of the butane chain reside in the equatorial plane.

The presence of the electron-withdrawing 2,2-difluorobutyl group is expected to influence the transition state structure and energy. By stabilizing the buildup of negative charge on the sulfonyl group in the transition state, the fluorine atoms likely lower the activation energy of the reaction compared to non-fluorinated analogues, thus accelerating the rate of substitution. cdnsciencepub.com

| Transition State Parameter | Predicted Characteristic | Reference/Basis |

|---|---|---|

| Mechanism Type | Concerted SN2 | Studies on arenesulfonyl and alkanesulfonyl chlorides. nih.govnih.gov |

| Sulfur Geometry | Trigonal Bipyramidal | Postulated for SN2 reactions at the sulfur center. cdnsciencepub.com |

| Axial Positions | Incoming Nucleophile, Leaving Chloride | Characteristic of SN2 transition states. |

| Activation Energy | Lowered by gem-difluoro group | Inductive effect stabilizes the transition state. cdnsciencepub.com |

This table summarizes the key predicted features of the transition state for nucleophilic substitution on this compound.

Design Principles for Novel Fluorinated Sulfonyl Reagents

The insights gained from computational investigations into molecules like this compound are pivotal in establishing design principles for new fluorinated sulfonyl reagents with tailored properties. By systematically modifying the structure and observing the resulting changes in computed electronic and steric properties, chemists can rationally design reagents for specific applications. rsc.orgresearchgate.net

Tunable Reactivity: Computational modeling can predict how changes in the fluorination pattern on the alkyl chain affect the electrophilicity of the sulfur atom. For example, moving the fluorine atoms closer to the sulfonyl group or increasing their number would be expected to enhance reactivity. Conversely, placing them further away or adding electron-donating groups could temper the reactivity. This allows for the design of a library of sulfonylating agents with a spectrum of reactivities. ucla.eduacs.org

Application-Specific Design: For applications in chemical biology, reagents with a specific balance of stability and reactivity are required. nih.govnih.gov Sulfonyl fluorides are often preferred for their greater stability in aqueous environments. nih.gov However, for syntheses requiring a more potent electrophile, a highly activated sulfonyl chloride could be designed. Computational studies can help identify structures that achieve this optimal balance, predicting their hydrolysis rates and their reaction barriers with target nucleophiles.

Predictive Modeling and Machine Learning: Large datasets generated from computational studies on various fluorinated sulfonyl reagents can be used to train machine learning algorithms. ucla.edu These models can then predict the outcomes of reactions, identify optimal reaction conditions for new substrates, and even suggest novel reagent structures with desired properties, accelerating the discovery and development process. ucla.eduacs.org

Future Research Directions and Emerging Paradigms in 2,2 Difluorobutane 1 Sulfonyl Chloride Chemistry

Development of Sustainable Synthetic Routes (e.g., green chemistry, photocatalysis)

The traditional synthesis of sulfonyl chlorides often involves reagents and conditions that are misaligned with modern principles of green chemistry. Future research will likely prioritize the development of more environmentally benign pathways to 2,2-Difluorobutane-1-sulfonyl chloride.

Green Chemistry Approaches: Current methodologies for producing sulfonyl chlorides frequently rely on corrosive and toxic reagents. rsc.org A significant future direction involves adapting green chemistry principles to mitigate these issues. Research efforts could focus on replacing hazardous chlorinating agents with safer alternatives and utilizing aqueous solvent systems. For instance, methods using oxone and a chloride source in water have proven effective for other sulfonyl chlorides and could be adapted for this specific compound. rsc.org Such processes not only reduce environmental impact but also enhance operational safety. The goal is to develop protocols that generate non-toxic by-products, such as simple salts like NaCl and KCl, minimizing waste streams. eurekalert.orgsciencedaily.com

Photocatalysis: Visible-light photocatalysis has emerged as a powerful tool for forging new chemical bonds under exceptionally mild conditions. beilstein-journals.org This paradigm is particularly promising for synthesizing complex fluorinated molecules. Future research could explore the photocatalytic fluorosulfonylation of suitable organoboron precursors, such as alkyl organotrifluoroborates or boronic acid pinacol (B44631) esters. nih.gov This strategy allows for the introduction of the sulfonyl fluoride (B91410) group, a close relative of the sulfonyl chloride, from common building blocks used in medicinal chemistry. nih.gov Adapting these photocatalytic methods could provide a novel, energy-efficient route to this compound or its derivatives, potentially proceeding through radical intermediates that offer unique reactivity and selectivity. nih.govchemrxiv.org

| Parameter | Traditional Methods | Emerging Sustainable Methods |

|---|---|---|

| Reagents | Corrosive chlorinating agents (e.g., chlorosulfonic acid) | Oxone-KX, N-chloroamides, photocatalysts |

| Solvents | Organic solvents | Water, acetonitrile |

| Conditions | Often harsh, highly exothermic | Mild, room temperature, visible light irradiation |

| By-products | Acidic and toxic waste | Benign salts (e.g., KCl, NaCl) |

| Key Advantages | Established procedures | Improved safety, reduced environmental impact, high selectivity |

Exploration of Unprecedented Reactivity Modes

The unique electronic environment created by the two fluorine atoms in this compound suggests that its reactivity may extend beyond that of simple alkyl sulfonyl chlorides. A key future direction is the systematic exploration of these novel reaction pathways. The strong electron-withdrawing nature of the difluoro group can influence the stability and reactivity of adjacent intermediates. For example, radical-based transformations could be particularly fruitful. Photocatalytic generation of a sulfonyl radical from this compound could enable novel C-S bond formations or insertion reactions that are otherwise inaccessible. researchgate.net Investigating its behavior in transition-metal-catalyzed cross-coupling reactions could also unveil new synthetic methodologies for constructing complex organosulfur compounds.

Integration into Automated Synthesis and Flow Chemistry Platforms

The synthesis of sulfonyl chlorides can be highly exothermic and involve hazardous reagents, making it an ideal candidate for the enhanced safety and control offered by flow chemistry. rsc.org Future work should focus on translating the synthesis of this compound from batch to continuous flow processes. Flow chemistry platforms allow for precise control over reaction parameters such as temperature, pressure, and residence time, which can improve yield, selectivity, and, most importantly, safety by minimizing the volume of hazardous material at any given time. rsc.orgresearchgate.net

Integrating these flow reactors with automated control systems represents a further leap forward. mdpi.com Automated platforms can monitor reaction progress in real-time, adjust parameters to optimize outcomes, and perform sequential reaction and purification steps. scribd.com Developing an automated flow synthesis for this compound would not only make its production safer and more efficient but also facilitate its on-demand generation for integration into multi-step synthetic sequences. mdpi.com

Advanced Applications in Novel Material Design

The incorporation of fluorinated sulfonyl groups into materials can impart desirable properties, including thermal stability, chemical resistance, and specific electrochemical characteristics. The 2,2-difluorobutyl group, in particular, could offer a unique combination of flexibility and polarity.

A promising area of research is the development of novel ionic liquids (ILs). Sulfonyl fluoride-containing ILs have been investigated as advanced electrolytes for high-voltage lithium-metal batteries, demonstrating excellent compatibility with both the anode and cathode. nih.govresearchgate.net By converting this compound into its corresponding sulfonyl fluoride and incorporating it into an IL structure, new electrolytes could be designed. The difluorinated alkyl chain may enhance the electrochemical stability window and influence ion transport properties, potentially leading to safer and more efficient energy storage devices. nih.gov These materials could also find applications in areas such as specialized lubricants, gas separation membranes, or as unique solvents for catalysis.

| Material Class | Potential Application | Contribution of 2,2-Difluorobutane-1-sulfonyl Moiety |

|---|---|---|

| Ionic Liquids | High-voltage battery electrolytes | Enhanced electrochemical stability, improved ion solvation |

| Polymers | High-performance membranes, specialty coatings | Increased thermal and chemical resistance, modified surface properties |

| Functional Surfaces | Hydrophobic/oleophobic coatings | Low surface energy, enhanced durability |

Strategies for Late-Stage Functionalization of Complex Molecules

Late-stage functionalization (LSF) is a powerful strategy in medicinal chemistry that involves introducing chemical modifications into complex, drug-like molecules at a late step in the synthesis. wikipedia.org This approach allows for the rapid generation of analogues for structure-activity relationship (SAR) studies without the need for de novo synthesis. nih.gov The sulfonyl chloride group is a versatile handle for introducing a sulfonyl moiety, which can then be converted into sulfonamides, sulfonates, or sulfones.

This compound is an ideal reagent for LSF. The introduction of the 2,2-difluorobutane-1-sulfonyl group can significantly alter the physicochemical properties of a parent molecule. The gem-difluoro motif can modulate lipophilicity, metabolic stability, and binding conformations. Future research will likely focus on developing mild and highly chemoselective conditions for reacting this compound with complex substrates, such as natural products and active pharmaceutical ingredients. nih.gov This would establish the compound as a valuable tool in the drug discovery pipeline, enabling chemists to fine-tune the properties of lead compounds to enhance their efficacy and safety profiles. wikipedia.orgnih.gov

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for 2,2-difluorobutane-1-sulfonyl chloride, and how do reaction parameters influence yield?

- Methodological Answer : Synthesis typically involves fluorination and sulfonation steps. For example, analogous perfluorinated sulfonyl chlorides are synthesized via reactions with sulfuryl chloride (SO₂Cl₂) under controlled temperatures (0–25°C) . Key parameters include stoichiometric ratios of fluorinated precursors, reaction time, and solvent polarity. Yield optimization requires monitoring intermediates via thin-layer chromatography (TLC) and adjusting catalyst concentrations (e.g., Lewis acids like AlCl₃). Post-synthesis purification via fractional distillation or recrystallization in non-polar solvents (e.g., hexane) is critical to isolate high-purity product.

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- Methodological Answer : Nuclear Magnetic Resonance (¹⁹F NMR and ¹H NMR) is essential for confirming fluorination patterns and sulfonyl group placement. For instance, ¹⁹F NMR chemical shifts for analogous perfluorinated sulfonates appear between −80 to −120 ppm . Infrared (IR) spectroscopy identifies sulfonyl chloride vibrations (~1370 cm⁻¹ for S=O stretching). Mass spectrometry (EI-MS) with electron ionization confirms molecular weight and fragmentation patterns. Cross-referencing with computational simulations (e.g., DFT for vibrational modes) enhances accuracy .

Q. How does the compound’s stability vary under different storage conditions?

- Methodological Answer : Stability studies should assess thermal and hydrolytic degradation. Accelerated aging tests at 40–60°C under inert atmospheres (argon/nitrogen) can model long-term storage. Hydrolysis rates are pH-dependent: acidic conditions (pH < 3) stabilize sulfonyl chlorides, while alkaline conditions (pH > 9) promote decomposition to sulfonic acids. Monitor degradation via HPLC with UV detection (λ = 210–230 nm for sulfonyl groups) .

Advanced Research Questions

Q. What mechanistic insights explain the reactivity of this compound in nucleophilic substitutions?

- Methodological Answer : The electron-withdrawing sulfonyl group and fluorinated alkyl chain enhance electrophilicity. Kinetic studies using varying nucleophiles (e.g., amines, alcohols) under pseudo-first-order conditions reveal second-order rate constants. Computational modeling (e.g., Hammett plots or Fukui indices) quantifies substituent effects on the sulfur center . Competitive pathways (e.g., elimination vs. substitution) are resolved via trapping experiments with deuterated solvents (D₂O/CD₃OD) .

Q. How can contradictory data on the compound’s solubility in polar aprotic solvents be resolved?

- Methodological Answer : Contradictions often arise from impurities or solvent batch variability. Systematic solubility studies using Karl Fischer titration to ensure anhydrous conditions and gas chromatography (GC) to verify solvent purity are recommended. Compare results with Hansen solubility parameters (δD, δP, δH) to identify solvent compatibility . Meta-analysis of published datasets with outlier detection (e.g., Grubbs’ test) clarifies consensus trends.

Q. What are the challenges in computational modeling of this compound’s conformational dynamics?

- Methodological Answer : Fluorine’s high electronegativity and steric effects complicate force field parameterization. Molecular dynamics (MD) simulations require polarizable force fields (e.g., AMOEBA) to model dipole-dipole interactions. Ab initio methods (MP2/cc-pVTZ) optimize ground-state geometries, while relaxed potential energy scans map rotational barriers around the C-S bond .

Data Contradiction Analysis

Q. Why do reported yields vary in large-scale syntheses of this compound?

- Methodological Answer : Scaling effects (e.g., heat transfer inefficiencies, mixing heterogeneity) are primary culprits. Use design of experiments (DoE) to isolate factors like agitation speed and cooling rate. Pilot-scale reactors with in-line FTIR monitoring enable real-time adjustment of reagent feed rates . Comparative studies between batch and flow chemistry setups further clarify scalability limits.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.